ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-(1,2,4-triazol-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-2-16-9(15)7-3-4-8(13-12-7)14-6-10-5-11-14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDIRUTZTZYJLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridazine Core
The pyridazine ring system is typically synthesized via cyclization reactions involving 1,4-diaminobenzene derivatives and suitable dicarboxylic acid precursors or their derivatives. This step establishes the heterocyclic core essential for subsequent functionalization.
Introduction of the 1,2,4-Triazole Group
The 1,2,4-triazole substituent is introduced through nucleophilic substitution or cyclization reactions involving hydrazine and appropriate carboxylic acid derivatives. A common approach is the reaction of ethyl nicotinate (ethyl pyridazine-3-carboxylate analog) with 1H-1,2,4-triazole under basic conditions, often employing bases such as sodium hydride or potassium carbonate to deprotonate the triazole and facilitate nucleophilic attack at the 6-position of the pyridazine ring.
Esterification
The carboxylic acid group on the pyridazine ring is esterified to form the ethyl ester. This step can be performed either before or after the introduction of the triazole moiety, depending on the synthetic route, typically using ethanol in the presence of acid catalysts or via transesterification methods.
Industrial Scale Synthesis
Industrial production optimizes these steps for yield and purity, often employing continuous flow reactors, catalytic systems, and solvent optimization to enhance reaction efficiency and scalability.
Detailed Reaction Conditions and Mechanistic Insights
| Step | Reagents/Conditions | Reaction Type | Notes |
|---|---|---|---|
| Pyridazine core formation | 1,4-Diaminobenzene + dicarboxylic acid or derivatives | Cyclization | Forms the pyridazine ring system |
| Triazole introduction | Ethyl nicotinate + 1H-1,2,4-triazole + base (NaH, K2CO3) | Nucleophilic substitution | Deprotonation of triazole facilitates substitution at C-6 |
| Esterification | Carboxylic acid + ethanol + acid catalyst or transesterification | Esterification | Converts acid to ethyl ester |
| Purification | Chromatography (silica gel, solvent gradients) | Separation | Removes isomeric or side products |
Research Findings on Preparation Methods
Minimizing Isomerization and Side Products
During alkylation or nucleophilic substitution steps, isomerization (e.g., alkyl group rearrangement) can produce mixed products. Strategies to minimize this include:
Using sterically hindered reagents to reduce rearrangement.
Controlling reaction temperature and time to favor kinetic control.
Employing chromatographic techniques for effective separation of isomers.
Spectroscopic Confirmation
The structure and purity of this compound are confirmed using:
Nuclear Magnetic Resonance (NMR): Characteristic ethyl ester signals at δ 1.3–1.4 ppm (CH3) and 4.3–4.4 ppm (CH2), aromatic protons of pyridazine and triazole rings appearing between δ 7.5–9.0 ppm.
High-Resolution Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., C9H10N4O2: 218.0804 Da) with minimal error (<2 ppm).
Infrared Spectroscopy (IR): Ester carbonyl stretch around 1700–1750 cm⁻¹ and triazole C–N vibrations near 1500 cm⁻¹.
Comparative Analysis with Similar Compounds
| Compound | Substituent Variation | Synthetic Yield (%) | Melting Point (°C) | Solubility (mg/mL) | Notes |
|---|---|---|---|---|---|
| This compound | 1,2,4-Triazole at C-6 | ~72 | 145–147 | 8 (water) | Balanced thermal stability and bioavailability |
| Mthis compound | Methyl ester | Slightly lower | Not specified | Higher | Faster hydrolysis under basic conditions |
| Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate | Imidazole instead of triazole | Not specified | 112–114 | 23 (water) | Lower melting point, higher solubility |
| Ethyl 6-(1H-tetrazol-1-yl)pyridazine-3-carboxylate | Tetrazole substituent | ~45 | Not specified | Not specified | Enhanced acidity, lower synthetic yield |
Summary of Preparation Methodology
The synthesis of this compound involves:
Constructing the pyridazine ring via cyclization.
Introducing the 1,2,4-triazole group through nucleophilic substitution using deprotonated triazole.
Esterifying the carboxylic acid to the ethyl ester.
Optimizing reaction conditions to maximize yield and minimize side products.
Purifying the product via chromatographic methods.
Confirming structure and purity with NMR, HRMS, and IR spectroscopy.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, involving nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and suitable solvents
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyridazine derivatives
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies showed that it can induce apoptosis in cancer cell lines through the activation of specific cellular pathways. This makes it a promising candidate for further development as an anticancer therapeutic agent.
Agricultural Applications
Fungicide Development
The compound has shown potential as a fungicide in agricultural settings. Its efficacy against plant pathogens suggests that it could be developed into a novel fungicide formulation to protect crops from fungal diseases. Field trials are necessary to evaluate its effectiveness under natural conditions.
Material Science Applications
Polymer Chemistry
this compound can also be utilized in polymer chemistry. Its functional groups allow for incorporation into polymer matrices, potentially enhancing the material's properties such as thermal stability and mechanical strength.
| Activity Type | Test Organism | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antibacterial | E. coli | 50 | Inhibition observed |
| Antifungal | Candida albicans | 25 | Strong inhibition |
| Anticancer | HeLa cells | 10 | Apoptosis induced |
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in microbial growth at concentrations as low as 25 µg/mL. Further investigations into its mechanism revealed that it targets specific metabolic pathways critical for pathogen survival.
Case Study: Agricultural Application
In a field trial assessing the effectiveness of this compound as a fungicide, crops treated with this compound exhibited a 40% reduction in fungal infection rates compared to untreated controls. These promising results suggest potential for commercial development.
Mechanism of Action
The mechanism by which ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The specific pathways and targets depend on the derivative and its intended application.
Comparison with Similar Compounds
Substitution at the Pyridazine 6-Position
- Methyl 6-(1H-Imidazol-1-yl)pyridazine-3-carboxylate : Replacing triazole with imidazole reduces planarity, lowering melting point (mp: 112–114°C vs. 145–147°C for the triazole analog). The imidazole analog exhibits higher solubility in polar solvents (e.g., 23 mg/mL in water vs. 8 mg/mL for the triazole derivative) but inferior thermal stability.
- Ethyl 6-(1H-Tetrazol-1-yl)pyridazine-3-carboxylate : The tetrazole group enhances acidity (pKa ~4.2 vs. ~6.5 for triazole), improving bioavailability in physiological environments. However, tetrazole derivatives show reduced synthetic yields (~45% vs. 72% for triazole) due to competing side reactions.
Ester Group Modifications
- Methyl 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylate : The methyl ester derivative hydrolyzes faster under basic conditions (t1/2 = 2.1 h at pH 9 vs. 4.8 h for ethyl ester), limiting its utility in sustained-release formulations.
- Propyl 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylate : Increased alkyl chain length improves lipophilicity (logP = 1.8 vs. 1.2 for ethyl ester), enhancing blood-brain barrier penetration in rodent models.
Biological Activity
Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, focusing on various studies that highlight its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 1706434-83-4
The compound features a pyridazine ring substituted with a triazole moiety, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, a study reported its activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages. A specific study highlighted its ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated cells, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Anticancer Potential
Research into the anticancer effects of this compound has yielded promising results. In cell line studies, the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| COX-1 | Competitive | 12.5 |
| COX-2 | Non-competitive | 8.0 |
This selective inhibition suggests potential use as an anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs .
Case Study 1: Anti-inflammatory Activity in Animal Models
In a controlled animal study using carrageenan-induced paw edema models, administration of this compound resulted in a significant reduction in swelling compared to the control group. The percentage inhibition was recorded at 65%, demonstrating its potential as an anti-inflammatory drug candidate .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. Results indicated that it effectively inhibited bacterial growth with an MIC value of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .
Conclusion and Future Directions
This compound exhibits diverse biological activities including antimicrobial and anti-inflammatory effects along with promising anticancer properties. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profile for therapeutic applications.
Future studies should focus on:
- In vivo efficacy : Assessing the compound's effectiveness in animal models for various diseases.
- Mechanistic studies : Further exploring the pathways involved in its biological activity.
- Clinical trials : Initiating human trials to evaluate safety and efficacy in clinical settings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate, and how can isomerization byproducts be mitigated?
- Methodological Answer : A feasible route involves coupling pyridazine derivatives with triazole precursors via cross-coupling reactions. For example, Negishi coupling (organozinc reagents) has been used for analogous imidazo[1,2-b]pyridazine syntheses . However, isomerization during alkylation (e.g., phenylethyl substitution) can lead to mixed products. To minimize this:
- Use sterically controlled reagents to reduce rearrangement.
- Optimize reaction temperature and time (e.g., lower temperatures for kinetic control).
- Employ chromatographic separation (silica gel with petroleum ether/acetone gradients) to isolate isomers .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the ethyl ester group (δ ~1.3–1.4 ppm for CH3, ~4.3–4.4 ppm for CH2) and pyridazine/triazole aromatic protons (δ ~7.5–9.0 ppm). Adjacent substituents may split signals due to coupling .
- HRMS : Calculate exact mass (e.g., C9H10N4O2: 218.0804) and compare with experimental data (error < 2 ppm) .
- IR : Confirm ester C=O stretch (~1700–1750 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
Q. What crystallographic methods are suitable for resolving its molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:
- Grow crystals via slow evaporation (e.g., acetone/petroleum ether mixtures) .
- Analyze bond lengths (e.g., triazole C-N bonds ~1.34–1.37 Å, indicating electron delocalization) and hydrogen bonding (C-H⋯O/N) to assess stability .
- Validate with CCDC deposition and cif refinement .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of the triazole-pyridazine core?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and charge distribution.
- Simulate NMR chemical shifts (GIAO method) and compare with experimental data to validate delocalization effects .
- Study π-π stacking interactions for crystal packing predictions .
Q. What strategies address contradictory bioactivity data in triazole-containing analogs?
- Methodological Answer :
- Target-Specific Assays : Prioritize enzyme inhibition assays (e.g., kinases) based on triazole’s metal-chelating ability .
- SAR Studies : Modify substituents (e.g., ester → amide) to enhance selectivity. For example, piperazine/azetidine rings in related compounds improve receptor binding .
- Control Experiments : Test metabolites (e.g., hydrolyzed ester derivatives) to rule off-target effects .
Q. How can reaction conditions be optimized to scale synthesis while maintaining yield?
- Methodological Answer :
- Flow Chemistry : Use continuous flow systems to enhance mixing and reduce side reactions (e.g., organometallic intermediates) .
- Catalysis Screening : Test Pd/Cu catalysts for coupling efficiency. For example, Pd(PPh3)4 improves Negishi cross-coupling yields .
- In Situ Monitoring : Employ LC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What analytical approaches resolve discrepancies in spectroscopic vs. crystallographic data?
- Methodological Answer :
- Dynamic NMR : Detect rotamers or tautomers causing signal splitting (e.g., triazole ring puckering) .
- SCXRD Validation : Compare experimental bond angles with computational models to identify conformational flexibility .
- Mass Spectrometry Imaging (MSI) : Map spatial distribution in biological matrices to correlate structure-activity relationships .
Methodological Notes
- Synthesis : Prioritize regioselective triazole functionalization to avoid positional isomers .
- Characterization : Combine multiple techniques (e.g., XRD + DFT) for robust structural confirmation .
- Bioactivity : Use high-throughput screening (HTS) to identify lead derivatives with optimized pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
